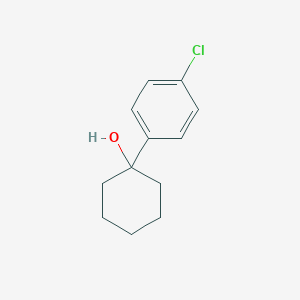
1-(4-Chlorophenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C₁₂H₁₅ClO. It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, and a p-chlorophenyl group is attached to the same carbon as the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the hydrogenation of p-chlorophenylcyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1-(p-chlorophenyl)- often involves the catalytic hydrogenation of p-chlorophenylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, p-chlorophenylcyclohexanone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
- p-Chlorophenylcyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Chlorinated cyclohexane derivatives
Aplicaciones Científicas De Investigación
Scientific Research Applications
1-(4-Chlorophenyl)cyclohexan-1-ol has been studied for its potential in several scientific domains:
Chemistry
- Intermediate for Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
| Application Area | Details |
|---|---|
| Organic Synthesis | Used to create more complex molecules. |
| Specialty Chemicals | Precursor for producing various specialty chemicals. |
Biology
- Biological Activity Studies: Research indicates potential interactions with biomolecules, suggesting that it may exhibit biological activities that warrant further investigation.
| Study Focus | Findings |
|---|---|
| Interaction with Proteins | Preliminary studies suggest binding affinities to certain enzymes. |
| Toxicological Assessments | Evaluated for safety and biological impact in cellular models. |
Medicine
- Therapeutic Potential: Ongoing research explores the compound's potential therapeutic applications, particularly in pain management and anesthetic properties due to its structural similarity to known analgesics like ketamine.
| Therapeutic Area | Potential Applications |
|---|---|
| Analgesics | Investigated for pain relief mechanisms. |
| Anesthetics | Similarities to ketamine suggest possible anesthetic uses. |
Case Study 1: Synthesis of Atovaquone Intermediate
A novel synthetic route was developed for the preparation of 2-(4-(4-chlorophenyl) cyclohex-l-enyl)-3,4-dihydronaphthalen-l(2H)-one, a key intermediate in the synthesis of Atovaquone, an antipneumocystic agent used to treat Pneumocystis carinii pneumonia. This method emphasizes the efficiency and high yield of the process, showcasing the compound's relevance in medicinal chemistry .
In a study assessing chlorinated aromatic compounds' effects on cellular systems, this compound was evaluated for its interaction with NMDA receptors. The findings indicated potential modulation of glutamate signaling pathways, which are critical in neuropharmacology .
Mecanismo De Acción
The mechanism of action of cyclohexanol, 1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The p-chlorophenyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the p-chlorophenyl group.
p-Chlorophenylcyclohexanone: The oxidized form of cyclohexanol, 1-(p-chlorophenyl)-.
Cyclohexane: The fully reduced form without the hydroxyl group.
Uniqueness
1-(4-Chlorophenyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the p-chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
17380-83-5 |
|---|---|
Fórmula molecular |
C12H15ClO |
Peso molecular |
210.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15ClO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2 |
Clave InChI |
WSXSGCNVGCTIIZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Key on ui other cas no. |
17380-83-5 |
Sinónimos |
1-P-CHLOROPHENYL-1-CYCLOHEXANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















